molecular formula C29H45N5O2 B11992136 8-Benzylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione

8-Benzylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11992136
M. Wt: 495.7 g/mol
InChI Key: NIOYFLNVRZBYAV-UHFFFAOYSA-N
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Description

8-Benzylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione is a purine-2,6-dione derivative characterized by:

  • N3-methylation: A common modification in xanthine derivatives to modulate pharmacokinetics .
  • C8-benzylamino group: Aromatic substitution at C8, which may influence receptor binding or steric interactions .

This compound belongs to a broader class of purine-2,6-diones, which are studied for their biological activities, including adenosine receptor modulation and enzyme inhibition .

Properties

Molecular Formula

C29H45N5O2

Molecular Weight

495.7 g/mol

IUPAC Name

8-(benzylamino)-7-hexadecyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C29H45N5O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-34-25-26(33(2)29(36)32-27(25)35)31-28(34)30-23-24-20-17-16-18-21-24/h16-18,20-21H,3-15,19,22-23H2,1-2H3,(H,30,31)(H,32,35,36)

InChI Key

NIOYFLNVRZBYAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)NC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions and the use of high-purity reagents are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-Benzylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The benzylamino group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the purine ring.

    Substitution: Substituted derivatives with various functional groups replacing the benzylamino group.

Scientific Research Applications

8-Benzylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Benzylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N7 Substituents

Compound Name N7 Substituent Chain Length Key Findings Reference
8-Benzylamino-7-hexadecyl-3-methyl-... Hexadecyl 16C Extreme lipophilicity; potential for prolonged half-life due to slow metabolism .
7-Benzyl-8-chloro-1,3-dimethyl-... Benzyl Short (C7) High crystallinity (mp 152°C); aromatic interactions dominate NMR shifts .
8-(Ethylamino)-3-methyl-7-pentyl-... Pentyl 5C Moderate lipophilicity; molecular mass 279.34 g/mol .
Etophylline 2-Hydroxyethyl 2C Polar substituent improves water solubility; used as a bronchodilator .

Analysis : The hexadecyl chain in the target compound distinguishes it from shorter or polar N7 substituents, suggesting unique pharmacokinetic profiles.

C8 Substituents

Compound Name C8 Substituent Key Findings Reference
8-Benzylamino-7-hexadecyl-3-methyl-... Benzylamino Potential for hydrogen bonding via -NH group; steric bulk may limit binding .
7-Benzyl-8-biphenyl-1,3-dimethyl-... Biphenyl Extended aromatic system enhances π-π stacking; mp >300°C .
8-Biphenyl-1,3,7-trimethyl-8-(E)-... (E)-Styryl Conjugated double bond introduces rigidity; NMR shows distinct coupling (J = 7.5–8.5 Hz) .
8-Chloro-1,3-dimethyl-... Chloro Electrophilic halogen may enhance reactivity in nucleophilic substitutions .

Analysis: The benzylamino group at C8 offers both hydrogen-bonding capacity and steric hindrance, contrasting with electron-deficient (e.g., chloro) or planar (e.g., styryl) substituents.

Receptor Affinity and Selectivity

  • The hexadecyl chain in the target compound may reduce CNS penetration due to increased molecular weight (>500 g/mol estimated).
  • Adenosine Receptor Modulation: N3-alkylated purine-2,6-diones (e.g., isohexyl at N3) displayed optimal activity in enzyme inhibition assays , but the target’s N7-hexadecyl substitution may shift selectivity toward peripheral targets.

Physicochemical Properties

Property 8-Benzylamino-7-hexadecyl-... Etophylline 8-(Ethylamino)-7-pentyl-...
Molecular Formula C29H44N6O2 (est.) C9H12N4O3 C13H21N5O2
Molar Mass (g/mol) ~533 (est.) 224.2 279.34
Key Functional Groups Benzylamino, hexadecyl Hydroxyethyl Ethylamino, pentyl
Solubility Likely low (lipophilic) High (polar) Moderate

Research Findings and Implications

  • Synthetic Feasibility : N7-hexadecyl derivatives require multi-step alkylation protocols, as seen in the synthesis of N3-isohexyl analogs .
  • Biological Trade-offs : While long alkyl chains enhance membrane penetration, they may reduce target engagement due to steric effects or off-target lipid interactions .
  • Thermal Stability : Compounds with aromatic C8 substituents (e.g., biphenyl, styryl) exhibit higher melting points (>300°C) compared to aliphatic analogs .

Biological Activity

8-Benzylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family, characterized by its unique molecular structure that includes a benzylamino group at the 8-position and a hexadecyl chain at the 7-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C29H45N5O2
  • Molecular Weight : Approximately 495.712 g/mol
  • Structural Features : The compound's structure allows for various interactions within biological systems, enhancing its therapeutic potential.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanisms of action may involve apoptosis induction and interaction with specific cellular pathways.
  • Enzyme Interaction : The compound's structure allows it to interact with enzymes and receptors, which could lead to various therapeutic applications. For instance, it may inhibit specific enzymes involved in cancer progression or inflammation.
  • Antimicrobial Activity : Some studies have hinted at potential antimicrobial effects, making it a candidate for further investigation in treating infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in cancer cells (e.g., Molt 4/C8)
Enzyme InteractionPotential inhibition of cancer-related enzymes
AntimicrobialPreliminary evidence of antimicrobial properties

Case Study: Cytotoxic Effects

A study evaluated the cytotoxic effects of this compound on human T-lymphocyte cells. The results indicated significant cell death through apoptosis, with activation of caspases being a key mechanism involved in this process. The compound was tested against various cancer cell lines, showing promising results that warrant further exploration into its therapeutic applications .

The mechanisms underlying the biological activities of this compound remain an area of active research. Initial findings suggest that the compound may:

  • Interact with DNA and RNA synthesis pathways.
  • Modulate signaling pathways related to cell survival and apoptosis.
  • Affect metabolic processes within target cells.

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